2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid

Dye intermediate synthesis Azo coupling Process chemistry

Procure CAS 118-87-6 for predictable diazotization and azo chromophore formation in acid nitro dyestuffs. The 4-nitro-2-sulfonic acid configuration suppresses biscondensation impurities versus isomers, ensuring reproducible dye shades and substantivity on chrome-tanned leather. Manufactured via patented NaCl condensation route to minimize by-products.

Molecular Formula C12H11N3O5S
Molecular Weight 309.296
CAS No. 118-87-6
Cat. No. B579018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid
CAS118-87-6
Synonyms4-Nitro4-aminodiphenylamine4-sulfonicacid
Molecular FormulaC12H11N3O5S
Molecular Weight309.296
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O5S/c13-8-1-6-11(12(7-8)21(18,19)20)14-9-2-4-10(5-3-9)15(16)17/h1-7,14H,13H2,(H,18,19,20)
InChIKeyOBTPEUAQRSSTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid (CAS 118-87-6): Technical Baseline and Procurement Context


2-(4-Nitrophenylamino)-5-aminobenzenesulfonic acid (CAS 118-87-6), also known as 4-nitro-4′-aminodiphenylamine-2-sulfonic acid, is a diphenylamine-based aromatic sulfonic acid containing both nitro and amino functional groups on the benzenesulfonic acid scaffold [1]. With molecular formula C12H11N3O5S and molecular weight 309.30 g/mol [2], this compound serves primarily as a dye intermediate in the synthesis of azo dyes and acid nitro dyestuffs for textile, leather, and paper applications [3]. Its structural motif—featuring an electron-withdrawing nitro group at the 4′-position and an electron-donating amino group at the 4-position relative to the sulfonic acid moiety—establishes a defined electronic profile that dictates its reactivity in diazotization and coupling reactions, differentiating it from isomers bearing alternative substitution patterns [4].

Why 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid Cannot Be Arbitrarily Substituted by In-Class Diphenylamine Sulfonic Acid Analogs


Substituting CAS 118-87-6 with a generic diphenylamine sulfonic acid derivative or a positional isomer—such as the 2-nitro-4′-amino-diphenylamine-4-sulfonic acid isomer or the des-nitro analog 4-aminodiphenylamine-2-sulfonic acid—introduces material changes in both synthetic efficiency and final dyestuff properties. The nitro group position relative to the sulfonic acid moiety dictates the compound's oxidation potential and coupling reactivity during diazotization [1]. Positional isomers yield structurally distinct azo chromophores with different absorption maxima and substantivity to substrates [2]. Furthermore, the specific condensation route for CAS 118-87-6 exhibits markedly different by-product profiles compared to alternative isomer syntheses, with the 4-nitro-2-sulfonic acid configuration enabling near-complete suppression of biscondensation impurities when employing saturated sodium chloride reaction media—a process advantage not replicable with the 2-nitro-4-sulfonic acid isomer under identical conditions [3]. These differences cascade into downstream variability in dye shade, fastness properties, and process yield, rendering generic substitution scientifically and economically inadvisable for applications requiring reproducible coloristic and performance outcomes.

Quantitative Evidence Guide: Verified Differentiation of 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid (CAS 118-87-6) Versus Comparators


Synthesis Yield Advantage: Suppression of Biscondensation By-Product in 4-Nitro-4′-Aminodiphenylamine-2-Sulfonic Acid Production

In the synthesis of 4-nitro-4′-aminodiphenylamine-2-sulfonic acid (CAS 118-87-6) via condensation of 6-chloro-3-nitrobenzene-sulfonic acid with 1,4-phenylene diamine, conventional aqueous condensation methods produce approximately 6-7% by weight of the undesirable biscondensation by-product even when a large excess of 1,4-phenylene diamine is employed [1]. This biscondensation impurity subsequently converts to a diamine contaminant that requires additional purification steps and compromises downstream dye quality [2]. By contrast, the patented process utilizing a saturated aqueous sodium chloride reaction medium suppresses biscondensation product formation practically completely (approaching 0%), delivering the target compound in good yield and high purity without the need for by-product removal steps [1]. This represents a reduction of ≥6 percentage points in biscondensation impurity relative to the conventional method.

Dye intermediate synthesis Azo coupling Process chemistry

Regioisomeric Differentiation: Distinct Downstream Utility of 4-Nitro-2-Sulfonic Acid Versus 2-Nitro-4-Sulfonic Acid Isomers

The compound CAS 118-87-6 (4-nitro-4′-aminodiphenylamine-2-sulfonic acid) and its regioisomer 2-nitro-4′-aminodiphenylamine-4-sulfonic acid are both accessible via condensation of respective 6- and 4-chloro-3-nitrobenzene-sulfonic acid precursors with 1,4-phenylene diamine [1]. Despite their identical molecular formulas and isomeric relationship, the two compounds produce structurally distinct azo dyestuffs upon diazotization and coupling. Reduction of the nitro group in CAS 118-87-6 yields 4,4′-diamino-diphenylamine-2-sulfonic acid, which upon desulfonation provides 4,4′-diamino-diphenylamine—a distinct dye precursor from that derived from the 2-nitro-4-sulfonic acid isomer [1]. The patent explicitly distinguishes these isomers as separate intermediates for different classes of dyes, establishing that regioisomer selection is non-interchangeable for targeted dyestuff synthesis.

Positional isomerism Dye intermediate selection Structure-activity relationship

Leather Dyeing Performance: Acid Nitro Dyestuffs Derived from CAS 118-87-6 Enable Deep Shades on Chrome-Tanned Leather

Aminonitrodiphenylaminesulfonic acids including CAS 118-87-6 serve as precursors for acid nitro dyestuffs prepared by oxidative treatment with hypochlorous acid or its alkali/alkaline earth metal salts in aqueous medium at pH >4 and temperatures between 0°C and 100°C [1]. The resulting dyestuffs are specifically characterized by their ability to dye fresh full chrome-grained leather in deep shades [1]. This application-specific performance claim—deep shade development on chrome-tanned leather—is explicitly tied to dyestuffs derived from aminonitrodiphenylaminesulfonic acids of this structural class, distinguishing them from alternative dye intermediates that may lack substantivity for chrome-tanned leather substrates or fail to achieve comparable depth of shade.

Leather dyeing Acid nitro dyestuffs Chrome-tanned leather

Toxicological Benchmarking: Occupational Safety Data Availability for CAS 118-87-6

CAS 118-87-6 (4-nitro-4′-aminodiphenylamine-2-sulfonic acid) is included in Volume 11 of the Toxicological Evaluations series published by BG Chemie, a compendium of critically assessed health hazard data and occupational safety recommendations compiled under internationally coordinated programs for existing chemical risk assessment [1]. Inclusion in this toxicological evaluation series distinguishes CAS 118-87-6 from numerous in-class diphenylamine sulfonic acid analogs for which comparable peer-reviewed occupational safety data may be absent or limited. The evaluation provides industrial hygienists and occupational safety officers with vetted data for establishing workplace risk potential and implementing appropriate exposure controls [1].

Occupational toxicology Industrial hygiene Safety data sheet compliance

Physicochemical Characterization: Documented Structural and Property Parameters Enable Quality Control Benchmarking

CAS 118-87-6 possesses a defined physicochemical profile including density of 1.607 g/cm³, melting point of 140-142°C, LogP of 4.4255, and topological polar surface area of 146.62 Ų [1]. Canonical SMILES notation (Nc1ccc(Nc2ccc(cc2)[N+]([O-])=O)c(c1)S(O)(=O)=O) and InChIKey (OBTPEUAQRSSTFK-UHFFFAOYSA-N) are established in authoritative compound databases [2]. These parameters provide verifiable identity and purity benchmarks for incoming quality control. The nitro group at the 4′-position imparts a characteristic electronic profile that influences the compound's reactivity in electrophilic aromatic substitution and diazotization reactions [3], differentiating it from the 4-amino-4′-nitro regioisomer (CAS 91-29-2) which bears reversed amino/nitro positioning and exhibits distinct reactivity.

Quality control Analytical reference Physicochemical properties

Optimal Research and Industrial Application Scenarios for 2-(4-Nitrophenylamino)-5-aminobenzenesulfonic Acid (CAS 118-87-6)


Synthesis of Acid Nitro Dyestuffs for Deep-Shade Chrome-Tanned Leather Dyeing

Industrial leather dye manufacturers seeking to produce acid nitro dyestuffs that achieve deep, substantive shades on fresh full chrome-grained leather should prioritize CAS 118-87-6 as the precursor aminonitrodiphenylaminesulfonic acid. As established in EP 0137243 A2 (US4591359A), dyestuffs prepared by oxidative treatment of this compound with hypochlorous acid in aqueous medium at pH >4 and 0-100°C demonstrate specific affinity for chrome-tanned leather, producing deep shades not universally attainable with alternative dye intermediates [1].

Azo Dye Intermediate for Textile and Paper Colorants Requiring Defined Chromophore Architecture

For synthetic chemists developing azo dyes for textile, paper, or printing ink applications, CAS 118-87-6 provides a defined diphenylamine scaffold with precise amino and nitro substitution patterns. The compound's structure—featuring an electron-withdrawing nitro group at the 4′-position and a free amino group for diazotization—enables predictable coupling reactivity and chromophore formation [2]. Its documented use as a dye intermediate in commercial product listings supports procurement for established dye synthesis protocols where regioisomeric purity is critical .

High-Purity Synthesis via Saturated NaCl Condensation Protocol for By-Product Minimization

Chemical manufacturers producing CAS 118-87-6 at scale can leverage the patented saturated aqueous sodium chloride condensation method to achieve near-complete suppression of biscondensation by-products, which otherwise form at approximately 6-7% by weight in conventional aqueous syntheses [3]. This process advantage translates to reduced purification overhead and higher isolated yields, making CAS 118-87-6 produced via this route particularly suitable for applications requiring high-purity dye intermediates with minimal contaminant carryover to final dyestuffs.

Occupational Safety Compliance in Industrial Dye Intermediate Handling

For industrial hygiene and occupational safety officers evaluating workplace chemical risks, CAS 118-87-6 offers the advantage of inclusion in BG Chemie's Toxicological Evaluations Volume 11—a peer-reviewed compendium of critically assessed health hazard data [4]. This documented toxicological profile supports hazard communication, exposure limit establishment, and regulatory compliance documentation, providing a verifiable safety data foundation that may be unavailable for less-studied diphenylamine sulfonic acid analogs.

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